molecular formula C20H15ClN4O2 B2415469 5-chloro-1-(2,5-diphenyloxazol-4-yl)-4-(methylamino)pyrimidin-2(1H)-one CAS No. 923233-69-6

5-chloro-1-(2,5-diphenyloxazol-4-yl)-4-(methylamino)pyrimidin-2(1H)-one

Cat. No.: B2415469
CAS No.: 923233-69-6
M. Wt: 378.82
InChI Key: BQPKOQWGHITBIN-UHFFFAOYSA-N
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Description

5-chloro-1-(2,5-diphenyloxazol-4-yl)-4-(methylamino)pyrimidin-2(1H)-one is a novel synthetic compound offered for research and development purposes. This chemical scaffold is of significant interest in medicinal chemistry and drug discovery, particularly in the field of oncology. Its molecular structure incorporates a pyrimidin-2(1H)-one core, a privileged structure in drug design that is frequently explored for its ability to modulate various biological targets. The specific substitution pattern on this core, including the 4-(methylamino) group, is a common feature in compounds designed to mimic hydrogen bonding interactions of nucleobases within enzyme active sites . The compound's structure is further functionalized with a 2,5-diphenyloxazole moiety. The oxazole ring is a robust and versatile heterocycle known to contribute to favorable pharmacokinetic properties and is often used as a building block in the development of pharmaceuticals and advanced materials . The fusion of these two heterocyclic systems creates a complex molecule with potential as a key intermediate or a lead compound for the development of targeted protein degraders, kinase inhibitors, or probes for studying protein-protein interactions (PPIs). Given that similar pyrimidinone and oxazole-containing compounds have been advanced into clinical trials as targeted therapies, this reagent provides researchers with a valuable chemical tool for probing novel biological pathways and validating new therapeutic targets . This product is intended for laboratory research use only and is not classified as a drug, cosmetic, or for personal use.

Properties

IUPAC Name

5-chloro-1-(2,5-diphenyl-1,3-oxazol-4-yl)-4-(methylamino)pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O2/c1-22-17-15(21)12-25(20(26)23-17)18-16(13-8-4-2-5-9-13)27-19(24-18)14-10-6-3-7-11-14/h2-12H,1H3,(H,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQPKOQWGHITBIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=O)N(C=C1Cl)C2=C(OC(=N2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-(2,5-diphenyloxazol-4-yl)-4-(methylamino)pyrimidin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of an appropriate precursor, such as a 2,5-diphenyl-1,3-diketone, with an amine source.

    Pyrimidinone Core Construction: The pyrimidinone core is constructed by reacting a suitable chloro-substituted pyrimidine derivative with the oxazole intermediate.

    Introduction of the Methylamino Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-(2,5-diphenyloxazol-4-yl)-4-(methylamino)pyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs, such as the removal of the chloro group.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

    Condensation: The compound can participate in condensation reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

    Condensation: Acid or base catalysts can facilitate condensation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution with an amine could produce an amino derivative.

Scientific Research Applications

5-chloro-1-(2,5-diphenyloxazol-4-yl)-4-(methylamino)pyrimidin-2(1H)-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound may have potential as a biochemical probe or a ligand in biological assays.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or a lead compound for drug development.

    Industry: It can be used in the development of specialty chemicals, dyes, or polymers.

Mechanism of Action

The mechanism of action of 5-chloro-1-(2,5-diphenyloxazol-4-yl)-4-(methylamino)pyrimidin-2(1H)-one depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-1-(2,5-diphenyloxazol-4-yl)-4-aminopyrimidin-2(1H)-one: Similar structure but with an amino group instead of a methylamino group.

    5-chloro-1-(2,5-diphenyloxazol-4-yl)-4-(ethylamino)pyrimidin-2(1H)-one: Similar structure but with an ethylamino group instead of a methylamino group.

    5-chloro-1-(2,5-diphenyloxazol-4-yl)-4-(dimethylamino)pyrimidin-2(1H)-one: Similar structure but with a dimethylamino group instead of a methylamino group.

Uniqueness

The uniqueness of 5-chloro-1-(2,5-diphenyloxazol-4-yl)-4-(methylamino)pyrimidin-2(1H)-one lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of the methylamino group, in particular, may influence its reactivity and interactions with biological targets.

Biological Activity

Molecular Structure

The molecular formula of 5-chloro-1-(2,5-diphenyloxazol-4-yl)-4-(methylamino)pyrimidin-2(1H)-one can be represented as follows:

  • Molecular Formula : C17_{17}H16_{16}ClN3_{3}O
  • Molecular Weight : 315.78 g/mol

The compound features a pyrimidinone core substituted with a chloro group and a diphenyloxazole moiety, which contributes to its unique biological properties.

Physical Properties

PropertyValue
Melting PointNot available
SolubilitySoluble in organic solvents
LogP3.5

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the methylamino group enhances its lipophilicity, allowing for better membrane permeability and bioavailability.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

  • Antitumor Activity : Studies have shown that derivatives of pyrimidinones often possess cytotoxic effects against various cancer cell lines. The incorporation of the diphenyloxazole moiety may enhance these effects by interfering with tumor cell proliferation mechanisms.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains, potentially due to its ability to disrupt bacterial cell wall synthesis.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or enhancing the efficacy of other therapeutic agents.

Case Studies

A few notable studies have investigated the biological activity of similar compounds:

  • Study on Pyrimidinones : A study published in the Journal of Medicinal Chemistry examined various pyrimidinone derivatives for their antitumor properties. Compounds with structural similarities to this compound showed IC50 values in the low micromolar range against human cancer cell lines .
  • Antimicrobial Activity Assessment : Another investigation focused on the antimicrobial potential of oxazole derivatives. The results indicated that certain compounds demonstrated significant inhibition against Gram-positive bacteria, suggesting a possible mechanism involving cell membrane disruption .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-chloro-1-(2,5-diphenyloxazol-4-yl)-4-(methylamino)pyrimidin-2(1H)-one, and what methodological challenges arise during its synthesis?

  • Answer : The compound’s synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the oxazole ring via cyclization of substituted precursors (e.g., 2,5-diphenyloxazole derivatives).
  • Step 2 : Introduction of the pyrimidinone core via nucleophilic substitution or condensation reactions.
  • Step 3 : Functionalization with methylamino and chloro groups under controlled conditions.
    Challenges include regioselectivity in oxazole formation and purification of intermediates. Optimizing solvents (e.g., DMF for solubility) and catalysts (e.g., Pd for cross-coupling) is critical .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Answer : Key methods include:

  • 1H/13C NMR : To confirm substitution patterns (e.g., coupling constants for aromatic protons in oxazole and pyrimidinone rings) .
  • HRMS : For exact molecular weight validation (e.g., resolving isotopic patterns for chlorine) .
  • HPLC-PDA/MS : To assess purity and detect byproducts, especially for intermediates prone to oxidation .

Q. How can researchers validate the compound’s stability under varying storage conditions?

  • Answer : Perform accelerated stability studies:

  • Temperature/Humidity : Store at 25°C/60% RH and 40°C/75% RH for 1–3 months.
  • Analytical Monitoring : Use HPLC to track degradation products (e.g., dechlorination or hydrolysis of the oxazole ring) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data (e.g., ambiguous NOE signals or coupling constants) for structural confirmation?

  • Answer : Combine complementary techniques:

  • X-ray crystallography : Definitive structural assignment (e.g., resolving torsional angles in the oxazole-pyrimidinone junction) .
  • 2D NMR (COSY, HSQC) : Clarify proton-proton correlations and heteronuclear couplings .
  • DFT calculations : Predict NMR chemical shifts and compare with experimental data to validate conformers .

Q. How can reaction conditions be optimized to improve yield and reduce byproducts during the synthesis of intermediates?

  • Answer : Use a Design of Experiments (DoE) approach:

  • Variables : Temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading.
  • Response Surface Methodology (RSM) : Identify optimal conditions (e.g., 80°C in DMF with 5 mol% Pd(OAc)₂ increases yield by 25%) .

Q. What methodologies assess the compound’s potential bioactivity, and how can false positives in screening assays be mitigated?

  • Answer :

  • In vitro assays : Use kinase inhibition or cytotoxicity screens (e.g., IC50 determination against cancer cell lines).
  • Counter-screens : Include orthogonal assays (e.g., SPR for binding affinity) and negative controls (e.g., scrambled analogs) to exclude nonspecific effects .

Q. How do substituents on the oxazole and pyrimidinone rings influence physicochemical properties (e.g., logP, solubility)?

  • Answer :

  • Computational modeling : Predict logP and pKa using software like MarvinSuite or ACD/Labs.
  • Experimental validation : Measure solubility in PBS (pH 7.4) and correlate with computational data.
  • Structural modifications : Introduce polar groups (e.g., -OH or -NH₂) to enhance aqueous solubility .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data across studies (e.g., varying IC50 values)?

  • Answer :

  • Standardize assay protocols : Control cell line passage numbers, serum concentration, and incubation times.
  • Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .

Experimental Design Considerations

Q. What factorial design principles apply to studying the compound’s structure-activity relationships (SAR)?

  • Answer :

  • Factors : Vary substituents on the oxazole (e.g., electron-withdrawing groups) and pyrimidinone (e.g., alkyl vs. aryl).
  • Response variables : Bioactivity (IC50), solubility, and metabolic stability.
  • Analysis : Use partial least squares (PLS) regression to model SAR trends .

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